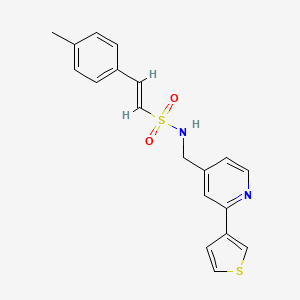
(E)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an essential component of the B-cell receptor signaling pathway.
Scientific Research Applications
Nonlinear Optical Properties
- Thienyl-substituted pyridinium salts, related to the compound , have been synthesized and characterized for their nonlinear optical properties. These compounds have shown promising second-order nonlinear optical (NLO) properties, with some exhibiting noncentrosymmetric structures crucial for NLO applications (Liang Li et al., 2012).
Antimicrobial Activities
- Derivatives of similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Some cyclometalated iridium complexes with thiophenyl-pyridine ligands, similar to the compound of interest, have been studied for their phosphorescence properties. These complexes are used in organic light-emitting diodes (OLEDs), indicating the potential application of related compounds in advanced electronic and photonic devices (A. Tsuboyama et al., 2003).
Synthesis and Characterization of Novel Compounds
- Research has also focused on synthesizing and characterizing new compounds with thiophene and pyridine moieties. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Yiqiang Dai et al., 2014).
properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-15-2-4-16(5-3-15)8-11-25(22,23)21-13-17-6-9-20-19(12-17)18-7-10-24-14-18/h2-12,14,21H,13H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCOKZWVBHBRBR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2435660.png)
![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)


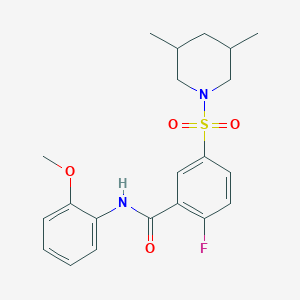

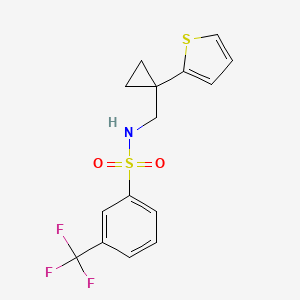
![(S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid](/img/structure/B2435671.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)
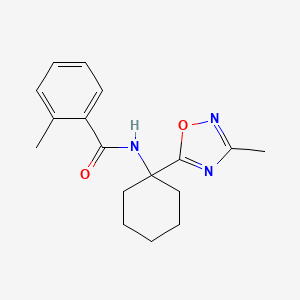
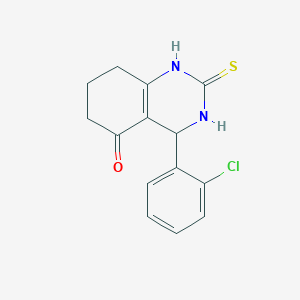
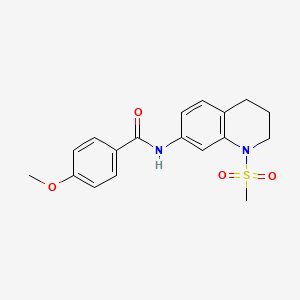
![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)